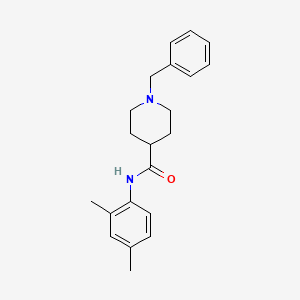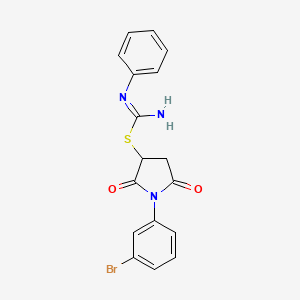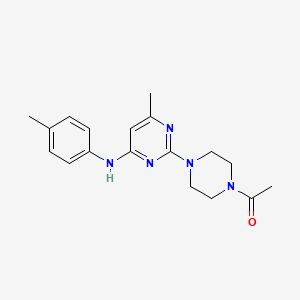![molecular formula C19H17BrF3N3O4 B5037521 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5037521.png)
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BMTNP, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action for 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its ability to modulate various signaling pathways in cells. It has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine also activates the JNK pathway, which is involved in apoptosis. In addition, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to have various biochemical and physiological effects in cells and animals. It has been shown to reduce oxidative stress and inflammation in the brain, which contributes to its neuroprotective effects. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been found to reduce myocardial injury and inflammation in the heart, which contributes to its cardioprotective effects. In addition, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, including its high purity and yield, and its ability to modulate various signaling pathways in cells. However, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. In addition, further research is needed to determine the optimal dosage and administration of 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine for therapeutic use.
Conclusion
In conclusion, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method has been optimized for high yield and purity. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to modulate various signaling pathways in cells, which contributes to its anti-tumor, neuroprotective, and cardioprotective effects. However, further research is needed to determine its optimal dosage and administration for therapeutic use, and to identify new targets for drug development.
Synthesemethoden
The synthesis method for 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves a series of reactions starting with 4-methoxybenzoyl chloride and 2-nitro-4-(trifluoromethyl)aniline. The intermediate product is then reacted with piperazine and 3-bromoaniline to yield 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. This synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been studied for its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been found to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(3-bromo-4-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to have cardioprotective effects by reducing myocardial injury and inflammation.
Eigenschaften
IUPAC Name |
(3-bromo-4-methoxyphenyl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrF3N3O4/c1-30-17-5-2-12(10-14(17)20)18(27)25-8-6-24(7-9-25)15-4-3-13(19(21,22)23)11-16(15)26(28)29/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIGTIUDFTCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B5037451.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5037459.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![N-{2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5037528.png)
